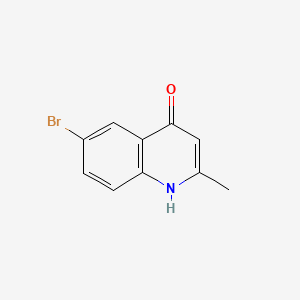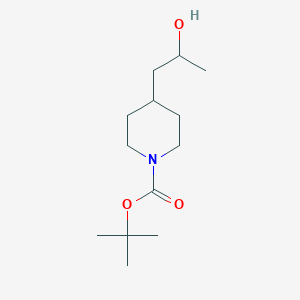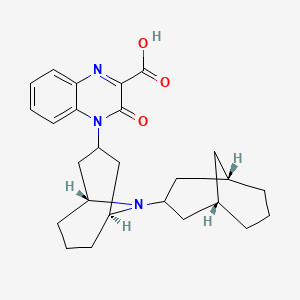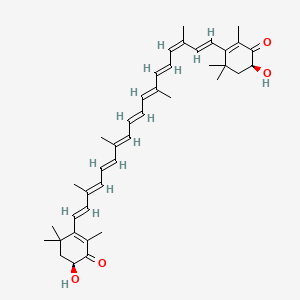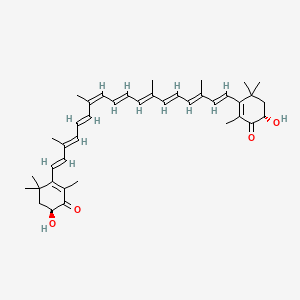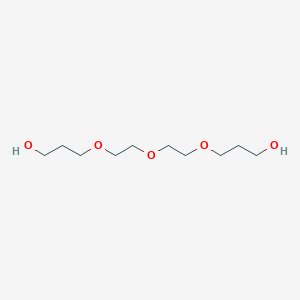
Propanol-PEG3-CH2OH
Übersicht
Beschreibung
Propanol-PEG3-CH2OH is a compound that combines propanol with polyethylene glycol (PEG). It is a colorless, transparent liquid that is soluble in water and exhibits surface-active properties. This compound is often used as an emulsifier and dispersant in various applications, including biochemical experiments where it serves as a stabilizer or solvent .
Wirkmechanismus
Target of Action
Propanol-PEG3-CH2OH is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of this compound, like other PROTAC linkers, is to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This is achieved by bringing the target protein in close proximity to an E3 ubiquitin ligase, which leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, and its manipulation allows for the selective degradation of specific target proteins .
Result of Action
The result of the action of this compound is the selective degradation of its target proteins . This can lead to a variety of cellular effects, depending on the function of the degraded protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially halt or slow the progression of the disease.
Biochemische Analyse
Biochemical Properties
Propanol-PEG3-CH2OH plays a crucial role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
It is known that the compound plays a significant role in the degradation of target proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs . It connects two different ligands, one for an E3 ubiquitin ligase and the other for the target protein . This allows the PROTAC to selectively degrade target proteins via the ubiquitin-proteasome system .
Vorbereitungsmethoden
Propanol-PEG3-CH2OH is typically synthesized through chemical reactions involving propanol and polyethylene glycol. The synthesis process involves the reaction of propanol with PEG under controlled conditions to form the desired compound. Industrial production methods may vary, but they generally involve similar reaction pathways to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Propanol-PEG3-CH2OH can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Propanol-PEG3-CH2OH has a wide range of scientific research applications:
Chemistry: It is used as a solvent and stabilizer in various chemical reactions and processes.
Biology: The compound is employed in biochemical experiments as a stabilizer for proteins and other biomolecules.
Medicine: It serves as a linker in the synthesis of PROTACs (PROteolysis Targeting Chimeras), which are used in targeted protein degradation research.
Vergleich Mit ähnlichen Verbindungen
Propanol-PEG3-CH2OH is unique due to its combination of propanol and PEG, which imparts specific properties such as water solubility and surface activity. Similar compounds include:
Propanol-PEG2-CH2OH: A shorter PEG chain, which may affect its solubility and stability.
Propanol-PEG4-CH2OH: A longer PEG chain, potentially offering different solubility and stability profiles.
Propanol-PEG3-CH3: A similar structure but with a methyl group instead of a hydroxyl group, which can alter its reactivity and applications
These comparisons highlight the unique properties of this compound, making it suitable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
3-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O5/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAWVRBCMMXMME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCOCCOCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

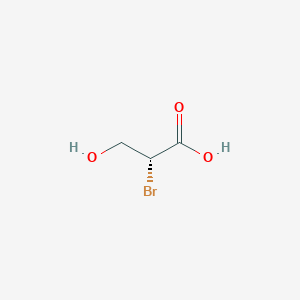
![1-[(4-Methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B3319415.png)
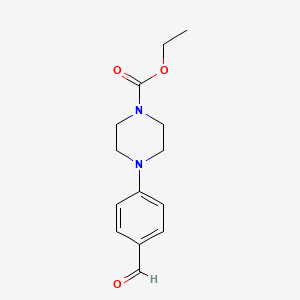
![1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9-dien-2-one](/img/structure/B3319423.png)
![2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B3319427.png)
![2-[(9-Benzylpurin-6-yl)amino]ethanol](/img/structure/B3319442.png)

![3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3319445.png)
